methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate
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Overview
Description
Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a ureido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate typically involves a multi-step process
Preparation of Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Ureido Group: The ureido group can be introduced by reacting the indole derivative with an isocyanate. This reaction typically requires mild conditions and can be carried out at room temperature.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted ureido derivatives.
Scientific Research Applications
Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological processes involving indole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The benzoate ester can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(1-(2-hydroxyethyl)-1H-indol-3-yl)ureido)benzoate
- Methyl 2-(3-(1-(2-ethoxyethyl)-1H-indol-3-yl)ureido)benzoate
- Methyl 2-(3-(1-(2-methylpropyl)-1H-indol-3-yl)ureido)benzoate
Uniqueness
Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-12-11-23-13-17(14-7-4-6-10-18(14)23)22-20(25)21-16-9-5-3-8-15(16)19(24)27-2/h3-10,13H,11-12H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBBJUNAHFIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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